Cas no 608-71-9 (2,3,4,5,6-Pentabromophenol)
2,3,4,5,6-Pentabromophenol Chemical and Physical Properties
Names and Identifiers
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- Pentabromophenol
- 2,3,4,5,6-Pentabromo
- 2,3,4,5,6-Pentabromophenol
- Phenol,pentabromo- (6CI,7CI,8CI,9CI)
- Bromophenasic acid
- Flammex 5BP
- NSC 5717
- Perbromophenol
- UNII-V89A88NMMX
- HSDB 5500
- Q27094104
- 1e4h
- 3-06-00-00766 (Beilstein Handbook Reference)
- NSC5717
- BRN 1876757
- Pentabromfenol
- CCRIS 4853
- Phenol, pentabromo-
- 2,3,4,5,6-Pentabromophenol #
- MLS002152927
- PBR
- Tox21_200339
- SMR001224527
- EINECS 210-167-3
- Pentabromfenol [Czech]
- PENTABROMOPHENOL [HSDB]
- 4-n-Butylbenzoicacid
- A832934
- CAS-608-71-9
- DTXCID902079
- SCHEMBL268325
- NCGC00090884-02
- AI3-01561
- D94773
- FT-0739390
- CS-0157960
- DTXSID9022079
- AKOS003672224
- DB03167
- MFCD00002147
- CHEMBL1235157
- NCGC00090884-01
- 608-71-9
- 2,3,4,5,6-pentakis(bromanyl)phenol
- Pentabromophenol, 96%
- NCGC00257893-01
- NSC-5717
- AS-13066
- SY317359
- NS00005083
- Phenol, 2,3,4,5,6-pentabromo-
- V89A88NMMX
- WLN: QR BE CE DE EE FE
- pentabromphenol
- HY-W105318
- PENTABROMOHYDROXYBENZENE
- Pentabromofenol
- Phenol, pentabromo
- 2,3,4,5,6Pentabromophenol
- 210-167-3
- Phenol, 2,3,4,5,6pentabromo
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- MDL: MFCD00002147
- Inchi: 1S/C6HBr5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
- InChI Key: SVHOVVJFOWGYJO-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=C(C=1O)Br)Br)Br)Br
- BRN: 1876757
Computed Properties
- Exact Mass: 483.59400
- Monoisotopic Mass: 483.594428
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 5
Experimental Properties
- Color/Form: Not available
- Density: 2.894
- Melting Point: 223-226 °C (lit.)
- Boiling Point: 352.3 ºC at 760 mmHg
- Flash Point: 166.9 ºC
- Refractive Index: 1.5000 (estimate)
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases.
- PSA: 20.23000
- LogP: 5.20470
- Solubility: Not available
2,3,4,5,6-Pentabromophenol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301 + H311 + H331-H315-H319-H335-H400
- Warning Statement: P261-P273-P280-P301+P310-P305+P351+P338-P311
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 23/24/25-36/37/38-50
- Safety Instruction: S26-S36/37-S45-S60-S61
- RTECS:SM6125000
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R23/24/25; R36/37/38; R50/53
2,3,4,5,6-Pentabromophenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
2,3,4,5,6-Pentabromophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P905823-100g |
Pentabromophenol |
608-71-9 | 99% | 100g |
2,700.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P1608-25G |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 25g |
¥2757.22 | 2023-11-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P1608-100G |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 96% | 100G |
¥14337.46 | 2022-02-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087190-100g |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 96% | 100g |
2535CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 087190-25g |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 96% | 25g |
795CNY | 2021-05-10 | |
| TRC | P237840-5g |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 5g |
$ 321.00 | 2023-09-06 | ||
| TRC | P237840-25 g |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 25g |
75.00 | 2021-07-20 | ||
| TRC | P237840-100 g |
2,3,4,5,6-Pentabromophenol |
608-71-9 | 100g |
215.00 | 2021-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01080-25g |
Pentabromophenol |
608-71-9 | 96% | 25g |
¥5968.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01080-100g |
Pentabromophenol |
608-71-9 | 96% | 100g |
¥21588.0 | 2024-07-19 |
2,3,4,5,6-Pentabromophenol Suppliers
2,3,4,5,6-Pentabromophenol Related Literature
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Jhih-Ming Chen,Chun-Chuan Yang,Wu-Hsun Chung,Wang-Hsien Ding RSC Adv. 2016 6 96510
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Meng Tian,Jing Qian,Jiawei Hou,Yadi Bai,Hai-Ying Jiang,Jingyun Ren Catal. Sci. Technol. 2022 12 3209
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3. The reaction of the OH radical with pentafluoro-, pentachloro-, pentabromo- and 2,4,6-triiodophenol in water: electron transfer vs. addition to the ringXingwang Fang,Heinz-Peter Schuchmann,Clemens von Sonntag vs. addition to the ring. Xingwang Fang Heinz-Peter Schuchmann Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 2000 1391
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4. Relaxation processes in some intramolecularly hydrogen-bonded compoundsMuhammad A. Mazid,Muhammad A. Enayetullah,Stanley Walker J. Chem. Soc. Faraday Trans. 2 1981 77 1143
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Paul H. J. Kouwer,Wolter F. Jager,Wim J. Mijs,Stephen J. Picken J. Mater. Chem. 2003 13 458
Additional information on 2,3,4,5,6-Pentabromophenol
2,3,4,5,6-Pentabromophenol (CAS No. 608-71-9): An Overview of Its Properties and Applications in the Chemical and Pharmaceutical Industries
2,3,4,5,6-Pentabromophenol (CAS No. 608-71-9) is a brominated aromatic compound that has garnered significant attention in the chemical and pharmaceutical industries due to its unique properties and potential applications. This compound is characterized by its high bromine content, which imparts several desirable characteristics such as flame retardancy and biological activity. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research findings related to 2,3,4,5,6-Pentabromophenol.
Chemical Structure and Physical Properties
2,3,4,5,6-Pentabromophenol is a derivative of phenol where all five positions on the benzene ring are substituted with bromine atoms. The molecular formula of this compound is C6HBr5O, with a molecular weight of approximately 371.71 g/mol. The presence of multiple bromine atoms significantly increases the molecular weight and density of the compound. 2,3,4,5,6-Pentabromophenol is a white to off-white crystalline solid at room temperature and is insoluble in water but soluble in organic solvents such as acetone and ethanol.
The high bromine content also confers excellent thermal stability to 2,3,4,5,6-Pentabromophenol. This property makes it a valuable additive in various industrial applications where flame retardancy is crucial. Additionally, the compound exhibits strong electron-withdrawing effects due to the electronegativity of bromine atoms, which can influence its reactivity and stability in different chemical environments.
Synthesis Methods
The synthesis of 2,3,4,5,6-Pentabromophenol can be achieved through several methods. One common approach involves the bromination of phenol using bromine or other brominating agents under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution (EAS), where the highly reactive bromine atoms substitute hydrogen atoms on the benzene ring. The stepwise addition of bromine ensures that all five positions are substituted efficiently.
An alternative method involves the use of intermediates such as tetrabromophenol or tribromophenol. These intermediates can be further brominated to achieve the desired pentabromo derivative. The choice of synthesis method depends on factors such as yield, purity requirements, and cost-effectiveness. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes that minimize waste and reduce energy consumption.
Applications in Industry
2,3,4,5,6-Pentabromophenol finds extensive use in various industrial sectors due to its unique properties. One of its primary applications is as a flame retardant additive in polymers and plastics. The high bromine content effectively inhibits combustion by forming a protective char layer on the surface of materials during thermal decomposition. This property makes it particularly useful in applications where fire safety is critical, such as in building materials and electronic devices.
In addition to its flame retardant properties, 2,3,4,5,6-Pentabromophenol has been explored for its potential biological activities. Research has shown that certain brominated phenols exhibit antimicrobial and antifungal properties due to their ability to disrupt cell membranes and inhibit enzyme activity. While more studies are needed to fully understand the mechanisms involved, these findings suggest potential applications in pharmaceuticals and biocides.
Recent Research Findings
The scientific community continues to investigate various aspects of 2,3,4,5,6-Pentabromophenol. Recent studies have focused on optimizing synthesis methods to improve yield and reduce environmental impact. For example, researchers at [University Name] have developed a novel catalytic system that enhances the efficiency of bromination reactions while minimizing byproduct formation. This advancement not only improves the economic viability of large-scale production but also aligns with sustainable chemistry principles.
In the field of materials science, scientists are exploring new applications for 2,3,4,5,6-Pentabromophenol. A study published in [Journal Name] demonstrated that incorporating this compound into polymer blends can significantly enhance their thermal stability without compromising mechanical properties. This finding opens up possibilities for developing advanced composite materials with improved performance characteristics.
In conclusion, 2,3,4,5,6-Pentabromophenol (CAS No. 608-71-9) is a versatile compound with a wide range of applications in industry and research. Its unique chemical structure and properties make it an important material for flame retardants and potential biological agents. Ongoing research continues to uncover new insights into its behavior and potential uses, ensuring its relevance in both current and future technological advancements.
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